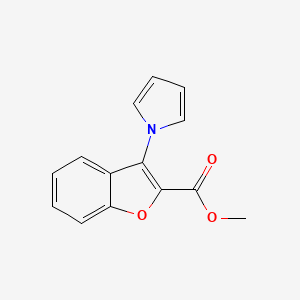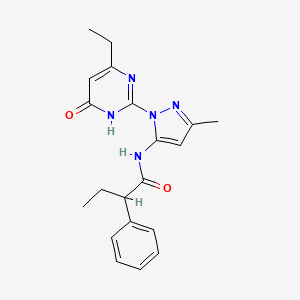![molecular formula C22H26N4O7S B2440235 4-(diethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533870-77-8](/img/structure/B2440235.png)
4-(diethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(diethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a complex organic molecule. It contains a benzamide moiety, which is common in many pharmaceuticals, a diethylsulfamoyl group, and a 1,3,4-oxadiazole ring, which is a heterocyclic compound .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it likely involves the coupling of the benzamide moiety with the 1,3,4-oxadiazole ring, possibly through a condensation reaction. The diethylsulfamoyl group could be introduced through a sulfonation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide, diethylsulfamoyl, and 1,3,4-oxadiazole moieties. The 3,4,5-trimethoxyphenyl group attached to the 1,3,4-oxadiazole ring could potentially influence the compound’s overall conformation and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the polar amide group could influence its solubility in different solvents. The compound’s melting point, boiling point, and other physical properties would depend on the strength of the intermolecular forces present .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
One area of application involves the synthesis and structural characterization of derivatives related to 4-(diethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide. Havaldar and Khatri (2006) described the synthesis of oxadiazolin-thiones, which are structurally similar, demonstrating the steps involved in synthesizing such complex molecules and their analytical and spectral data analysis Havaldar & Khatri, 2006.
Biological Activity and Anticancer Evaluation
Research into the anticancer properties of derivatives related to 4-(diethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has shown promising results. Ravinaik et al. (2021) designed and synthesized a series of benzamide derivatives and evaluated their anticancer activity against various cancer cell lines, demonstrating moderate to excellent anticancer activity Ravinaik et al., 2021.
Antioxidant and Antibacterial Activities
Karanth et al. (2019) synthesized and characterized 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, which were then evaluated for antioxidant and antibacterial activities, showing good antibacterial activity against Staphylococcus aureus and potent antioxidant activity Karanth et al., 2019.
Antimicrobial and Antitubercular Screening
Nayak et al. (2016) conducted synthesis, characterization, and in vitro antitubercular activity studies on a new series of N-substituted amide derivatives, identifying compounds with significant activity against Mycobacterium tuberculosis, indicating potential for further drug development Nayak et al., 2016.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of this compound is the microtubules in cells . Microtubules are cytoskeletal filaments made up of αβ-tubulin heterodimers and play a key role in various cellular processes, including mitotic spindle formation during cell division .
Mode of Action
This compound acts as a microtubule destabilizer . It interacts with the αβ-tubulin dimer at the colchicine binding site (CBS) and destabilizes microtubules . The 3,4,5-trimethoxyphenyl fragment (ring A) of the compound plays a vital role in binding via hydrophobic interactions and gets anchored between the S8 and S9 sheets, H8 helix, and T7 loop at the CBS .
Biochemical Pathways
The compound disrupts the dynamics of microtubule polymerization and depolymerization, thus causing mitotic arrest of rapidly dividing cancer cells and apoptosis-driven cancer cell death . The absence of twisting motion, which is usually found in the apo system, might cause a loss of lateral contacts in microtubules, thus promoting microtubule destabilization .
Result of Action
The result of the compound’s action is the destabilization of microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells . This makes it a promising candidate for cancer therapeutics .
Eigenschaften
IUPAC Name |
4-(diethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O7S/c1-6-26(7-2)34(28,29)16-10-8-14(9-11-16)20(27)23-22-25-24-21(33-22)15-12-17(30-3)19(32-5)18(13-15)31-4/h8-13H,6-7H2,1-5H3,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALFXYZNOFTVNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(diethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2440158.png)

![Methyl 2-(2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2440160.png)


![2-[4-(Cyclopropylmethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2440163.png)
![4-chloro-N-[(4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2440164.png)
![N-(4-{[(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)amino]sulfonyl}phenyl)butanamide](/img/structure/B2440166.png)

![2-(naphthalen-1-yl)-5-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2440168.png)
![1-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2440171.png)
![N-[(2,5-difluorophenyl)(pyridin-4-yl)methyl]prop-2-enamide](/img/structure/B2440174.png)